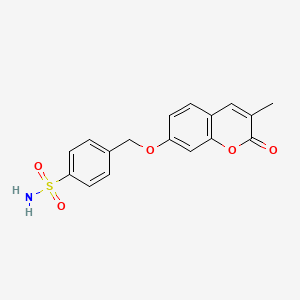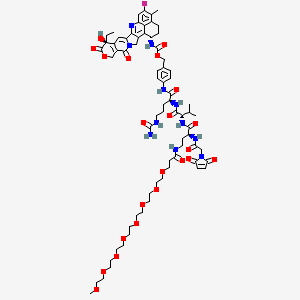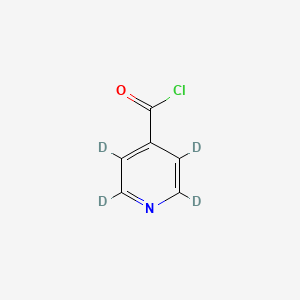
Dabcyl-LNKRLLHETQ-Edans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabcyl-LNKRLLHETQ-Edans is a fluorigenic peptide used in fluorescence resonance energy transfer (FRET) assays. This compound consists of a donor-acceptor pair, where Dabcyl acts as the quencher and Edans as the fluorophore. The peptide sequence LNKRLLHETQ is derived from the conserved Plasmodium Export Element (PEXEL) motif of Histidine-Rich Protein II (HRPII), making it particularly useful in studying the activity of Plasmepsin V, an enzyme involved in the export of proteins by the malaria parasite Plasmodium falciparum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dabcyl-LNKRLLHETQ-Edans involves solid-phase peptide synthesis (SPPS). The peptide chain is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Dabcyl and Edans groups are introduced at the N-terminus and C-terminus of the peptide, respectively. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in a suitable solvent such as DMF (N,N-Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Dabcyl-LNKRLLHETQ-Edans primarily undergoes fluorescence resonance energy transfer (FRET) reactions. The compound can also participate in hydrolysis reactions when exposed to specific proteases, such as Plasmepsin V .
Common Reagents and Conditions
FRET Reactions: These reactions occur under physiological conditions, typically in phosphate buffer at pH 7.5.
Hydrolysis Reactions: Enzymatic hydrolysis by Plasmepsin V requires the presence of the enzyme and appropriate buffer conditions to maintain enzyme activity.
Major Products Formed
The major product formed from the hydrolysis of this compound by Plasmepsin V is the cleaved peptide, which results in the separation of the Dabcyl and Edans groups, leading to a measurable increase in fluorescence .
Aplicaciones Científicas De Investigación
Dabcyl-LNKRLLHETQ-Edans is widely used in scientific research due to its applications in FRET assays. These assays are crucial for:
Mecanismo De Acción
The mechanism of action of Dabcyl-LNKRLLHETQ-Edans involves FRET, where energy transfer occurs from the excited donor (Edans) to the acceptor (Dabcyl) when they are in close proximity. This results in quenching of the fluorescence signal. Upon cleavage by Plasmepsin V, the donor and acceptor are separated, leading to an increase in fluorescence, which can be quantitatively measured .
Comparación Con Compuestos Similares
Similar Compounds
Dabcyl-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS: Another FRET peptide used for studying protease activity.
Dabcyl-Gly-Phe-Gly-Gly-EDANS: Used in FRET assays for different proteases.
Uniqueness
Dabcyl-LNKRLLHETQ-Edans is unique due to its specific peptide sequence derived from the PEXEL motif, making it particularly suitable for studying Plasmepsin V activity in malaria research. The excellent spectral overlap between Dabcyl and Edans ensures efficient energy transfer, enhancing the sensitivity of FRET assays .
Propiedades
Fórmula molecular |
C81H119N23O19S |
|---|---|
Peso molecular |
1751.0 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-5-amino-1,5-dioxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N23O19S/c1-44(2)37-60(96-70(110)48-21-23-49(24-22-48)102-103-50-25-27-52(28-26-50)104(8)9)75(115)100-64(41-67(84)107)79(119)93-56(17-10-11-33-82)72(112)92-57(19-14-34-90-81(85)86)73(113)97-61(38-45(3)4)76(116)98-62(39-46(5)6)77(117)99-63(40-51-42-87-43-91-51)78(118)94-59(30-32-68(108)109)74(114)101-69(47(7)105)80(120)95-58(29-31-66(83)106)71(111)89-36-35-88-55-18-12-16-54-53(55)15-13-20-65(54)124(121,122)123/h12-13,15-16,18,20-28,42-47,56-64,69,88,105H,10-11,14,17,19,29-41,82H2,1-9H3,(H2,83,106)(H2,84,107)(H,87,91)(H,89,111)(H,92,112)(H,93,119)(H,94,118)(H,95,120)(H,96,110)(H,97,113)(H,98,116)(H,99,117)(H,100,115)(H,101,114)(H,108,109)(H4,85,86,90)(H,121,122,123)/t47-,56+,57+,58+,59+,60+,61+,62+,63+,64+,69+/m1/s1 |
Clave InChI |
JHAJNWICMOBYNQ-IRJDQAPQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)




![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)

![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)




